molecular formula C15H13F21O3Si B3039630 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane CAS No. 123445-18-1

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane

Cat. No. B3039630
CAS RN: 123445-18-1
M. Wt: 668.31 g/mol
InChI Key: VQIWEYGMCDFBSW-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a fluoroalkylsilanes (FAS) with low surface energy and high wettability due to the presence of fluorinated carbons . It is used as a superhydrophobic agent for synthesizing various functional coatings . It is also used to bond poly(tetrafluoroethylene) films to silicon wafers .


Molecular Structure Analysis

The molecular formula of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is C16H19F17O3Si . Its molecular weight is 610.38 g/mol . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a liquid with a refractive index of 1.342 . It has a boiling point of 209-230 °C and a density of 1.389 g/mL at 25 °C .

Scientific Research Applications

Superhydrophobic Surface Coating

The compound is used in the preparation of superhydrophobic surface coatings. A study demonstrated that by using laser etching to create a grid-like microstructure on a 3Cr13 stainless steel surface, and then applying a 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane (PFDS) coating, a superhydrophobic surface was created with a contact angle of 164° and a rolling angle of 3° .

Transparent Superhydrophobic Glass

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane can be used to modify glass surfaces to exhibit superhydrophobic properties. After modification, the surface can exhibit superhydrophobic properties such as a contact angle of 153°, sliding angle of 0°, and one-time bounce of water droplets .

Anti-adhesive Behavior

The compound is used as an active component of fluorine modified ORMOCER (organically modified ceramics) coating materials. It is a fluorine-based polymer having low surface free energy, which enhances its anti-adhesive behavior of polar and non-polar substances .

4. Preparation of Transparent Coatings with Superamphiphobic Properties The compound is used in the preparation of transparent coatings with superamphiphobic properties. The prepared coating exhibits high hydrophobicity and oleophobicity. The contact angles for water and ethylene glycol are 170°±1 and 150°±1 respectively, and the rolling angles are less than 3°±1 .

Self-cleaning and Anti-fouling Performance

The compound is used in coatings that exhibit satisfactory self-cleaning and anti-fouling performance after mechanical abrasion and acid-base corrosion, while maintaining excellent superamphiphobicity .

6. Simple Preparation of Transparent Superamphiphobic Coatings Compared to previous works that achieved transparent superamphiphobic coatings through complex processes, this compound provides a pathway for the simple preparation of transparent superamphiphobic coatings .

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a silicon-based monomer . Its primary targets are surfaces where it is applied, such as glass, ceramics, and other materials . The compound’s role is to modify these surfaces to achieve desired properties, such as low surface energy, high wettability, and superhydrophobicity .

Mode of Action

The compound interacts with its targets (surfaces) through a process known as silanization . In this process, the trimethoxysilane group at one end of the molecule reacts with the hydroxyl groups on the surface, forming a covalent bond . This results in the formation of a thin layer of the compound on the surface, altering its properties .

Biochemical Pathways

For instance, in biomedical applications, the modified surfaces can affect cell adhesion, protein adsorption, and other biological interactions .

Pharmacokinetics

It is primarily used as a surface treatment agent, and its effects are localized to the surfaces it is applied to .

Result of Action

The primary result of the action of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is the creation of a hydrophobic and oleophobic coating on the treated surfaces . This coating can provide various benefits, such as reducing surface friction, preventing fouling, enhancing durability, and improving resistance to water and oil .

Action Environment

The action of 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane can be influenced by environmental factors. For instance, the presence of moisture can facilitate the silanization process . Extreme conditions, such as high temperatures or harsh chemicals, may degrade the coating over time . Therefore, the efficacy and stability of the compound’s action can depend on the specific conditions of the environment where it is applied .

Safety and Hazards

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is classified as a hazardous substance . It is irritating to the skin, eyes, and respiratory tract, and can cause serious damage if ingested or inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F21O3Si/c1-37-40(38-2,39-3)5-4-6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIWEYGMCDFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2CH2Si(OCH3)3, C15H13F21O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)trimethoxy-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895553
Record name 2-(Perfluorodecyl)ethyl(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane

CAS RN

123445-18-1
Record name 2-(Perfluorodecyl)ethyl(trimethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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